Bienvenue dans la boutique en ligne BenchChem!

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship TAAR1 Ligand Design

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034268-56-7) is a synthetic heterocyclic small molecule with the molecular formula C19H15N5O2 and a molecular weight of 345.362 g/mol. It features a 2-phenyl-2H-1,2,3-triazole-4-carboxamide core linked via a methylene bridge to a 2-(furan-2-yl)pyridin-3-yl moiety.

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 2034268-56-7
Cat. No. B2623552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
CAS2034268-56-7
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4
InChIInChI=1S/C19H15N5O2/c25-19(16-13-22-24(23-16)15-7-2-1-3-8-15)21-12-14-6-4-10-20-18(14)17-9-5-11-26-17/h1-11,13H,12H2,(H,21,25)
InChIKeyIRMLRGQLODPIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034268-56-7): Chemical Identity and Core Scaffold for Targeted Library Synthesis


N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034268-56-7) is a synthetic heterocyclic small molecule with the molecular formula C19H15N5O2 and a molecular weight of 345.362 g/mol [1]. It features a 2-phenyl-2H-1,2,3-triazole-4-carboxamide core linked via a methylene bridge to a 2-(furan-2-yl)pyridin-3-yl moiety. The compound belongs to a broader class of triazole carboxamides investigated as trace amine-associated receptor 1 (TAAR1) ligands, as described in patent family US9416127 [2]. The ZINC database lists this compound under ID ZINC1615612596, with a calculated logP of 3.946 and no reported biological activity in ChEMBL as of the latest curation [1].

Procurement Risk: Why Close Analogs of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Cannot Be Used Interchangeably


The specific regioisomeric and heterocyclic substitution pattern of this compound—particularly the 2-(furan-2-yl)pyridin-3-yl fragment—is critical for its interaction with biological targets. Even minor positional changes, such as moving the methylene attachment from the pyridin-3-yl to the pyridin-4-yl position or altering the furan substitution, result in distinct chemical entities with different molecular shapes and potential binding profiles. The patent literature on triazole carboxamides demonstrates that TAAR1 affinity is highly sensitive to these structural variations, where small changes can shift activity by orders of magnitude [1]. Generic substitution without rigorous comparative biological data risks invalidating SAR (structure-activity relationship) hypotheses and compromising research reproducibility. Scientists seeking to explore this specific chemotype must procure the exact compound; close analogs are not functionally equivalent without positive experimental confirmation.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Against Closest Analogs


Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-4-yl Methylene Attachment Enables Distinct Scaffold Geometry

The target compound features a methylene bridge attached to the 3-position of the pyridine ring, distinguishing it from its closest regioisomer, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 2034593-51-4), which attaches at the 4-position. This positional shift alters the three-dimensional orientation of the triazole-carboxamide pharmacophore relative to the furan-pyridine core, which in the TAAR1 triazole carboxamide series has been shown to affect receptor binding conformations [1]. The target compound has a calculated logP of 3.946 [2], indicating moderate lipophilicity suitable for CNS target engagement studies, though experimental logP for the 4-yl analog is not publicly available for direct comparison.

Medicinal Chemistry Structure-Activity Relationship TAAR1 Ligand Design

Furan Substitution Position: 2-Furyl vs. 3-Furyl Topology Impacts Molecular Shape and Potential Binding

The target compound incorporates a furan-2-yl group at the 2-position of the pyridine ring, contrasting with analogs such as N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, which bears a furan-3-yl group at the pyridine 5-position [1]. The 2-furyl isomer presents the oxygen heteroatom in a distinct orientation compared to the 3-furyl isomer, altering the hydrogen bond acceptor profile and electrostatic surface of the molecule. While no head-to-head bioactivity data exist for these specific compounds, the TAAR1 patent family (US9416127) establishes that heteroaryl substitution topology on the pyridine ring is a key determinant of receptor affinity within this chemotype [2].

Medicinal Chemistry Heterocyclic SAR Molecular Recognition

Triazole N2-Phenyl Substitution Determines Pharmacophore Presentation: Comparison with Piperidinyl-Phenyl Analogs from Patent Literature

The target compound's 2-phenyl-2H-1,2,3-triazole-4-carboxamide core is shared with multiple exemplified compounds in US9416127, which reports TAAR1 binding affinities in the sub-nanomolar to nanomolar range for select analogs. For example, 2-phenyl-N-(4-(piperidin-3-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide (a patent-exemplified compound) contains the same triazole-phenyl core but bears a piperidinyl-phenyl amide tail instead of the furan-pyridine-methyl tail found in the target compound [1]. BindingDB entry BDBM240668 reports a Ki of 0.300 nM for a closely related compound in the same patent family at mouse TAAR1 [2]. The target compound's unique furan-pyridine tail is expected to confer distinct receptor interaction kinetics and selectivity, though direct comparative data are not publicly available.

TAAR1 Agonism GPCR Ligand Design Triazole Pharmacophore

Physicochemical Differentiation: Calculated logP and Fraction sp3 Distinguish Scaffold from Bulkier Analogs

The target compound exhibits a calculated logP of 3.946 and a fraction sp3 of 0.05, as recorded in the ZINC database [1]. This low fraction sp3 (only 5% of carbons are sp3-hybridized) reflects a highly planar, aromatic structure. In comparison, patent-exemplified compounds bearing saturated heterocyclic tails (e.g., piperidine or morpholine) have higher fraction sp3 values (typically 0.2–0.4), which can improve solubility and reduce aromatic ring-related toxicity risks [2]. The high planarity and moderate lipophilicity of the target compound make it a useful tool compound for studying flat, aromatic TAAR1 ligand binding modes, but researchers should anticipate potential solubility limitations in aqueous assay buffers compared to more saturated analogs.

Drug-like Properties CNS MPO Score Physicochemical Profiling

Critical Evidence Gap: Absence of Published Biological Activity Data for This Specific Compound

As of the latest ChEMBL curation, there is no known biological activity reported for this compound [1]. The ZINC database confirms: 'This substance is not reported in any publications per ChEMBL' [2]. This contrasts sharply with other compounds in the triazole carboxamide class, particularly those from the US9416127 patent family, where extensive TAAR1 binding data (Ki values as low as 0.200–0.300 nM) are publicly available through BindingDB [3]. The complete absence of published potency, selectivity, ADME, or in vivo data for this specific CAS number means that any procurement for biological studies must be treated as exploratory SAR investigation. Researchers should not assume this compound shares the activity profile of structurally related patent compounds and must plan for de novo characterization.

Data Transparency Research Reproducibility Procurement Due Diligence

Recommended Research Applications for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide Based on Structural Evidence


Regioisomeric SAR Probe for Pyridine Attachment Point Optimization in TAAR1 Ligand Series

This compound serves as a specific tool to investigate the effect of pyridin-3-yl (vs. pyridin-4-yl) methylene attachment on TAAR1 binding affinity and selectivity. Because the patent family US9416127 establishes that pyridine substitution topology is a critical SAR determinant for this chemotype [1], systematic comparison of the 3-yl and 4-yl regioisomers can reveal the optimal geometry for receptor engagement. Procurement of both isomers (CAS 2034268-56-7 and CAS 2034593-51-4) enables head-to-head binding and functional assays that are not possible with either isomer alone.

Focused Library Synthesis Using the Furan-2-yl-Pyridine Fragment as a Diversity Point

The compound's 2-(furan-2-yl)pyridin-3-yl fragment is a synthetically tractable core that can be elaborated via cross-coupling or functional group interconversion. Researchers building targeted libraries around the triazole-carboxamide scaffold can use this compound as a reference standard to assess how modifications to the furan ring (e.g., halogenation, methylation) impact potency and selectivity [1]. The calculated logP of 3.946 [2] provides a baseline for tracking lipophilicity changes upon derivatization.

Flat Aromatic Scaffold for Studying Planarity-Dependent Binding Modes

With a fraction sp3 of only 0.05 [2], this compound is among the most planar members of the triazole carboxamide class. It is particularly suited for biophysical studies (e.g., X-ray crystallography, SPR) investigating how aromatic stacking and shape complementarity contribute to target engagement, in contrast to more saturated analogs that rely on different binding interactions [1]. The lack of rotatable bonds in the core scaffold reduces conformational entropy penalties upon binding, potentially yielding clearer thermodynamic signatures.

Negative Control or Inactive Comparator for Validated TAAR1 Agonists

Given the complete absence of published biological activity data for this specific compound [2], it may function as an inactive or weakly active comparator in assays alongside patent-validated TAAR1 agonists such as those with sub-nanomolar Ki values reported in BindingDB [3]. Before such use, researchers must experimentally confirm the compound's activity profile, as structural similarity to active chemotypes does not guarantee functional equivalence. This application scenario highlights the importance of treating this compound as an uncharacterized research tool requiring full de novo validation.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.